molecular formula C20H20BrNO5S B3705224 [2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate

[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate

Cat. No.: B3705224
M. Wt: 466.3 g/mol
InChI Key: DTQSLXWOWQCMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, an oxoethyl group, a pyrrolidinylsulfonyl group, and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Oxoethyl Group: The oxoethyl group can be introduced through a Friedel-Crafts acylation reaction using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The pyrrolidinylsulfonyl group is introduced via sulfonylation using a sulfonyl chloride derivative in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the benzoic acid derivative with the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce phenyl derivatives. Substitution reactions can result in a variety of substituted phenyl compounds.

Scientific Research Applications

[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO5S/c1-14-4-5-16(12-19(14)28(25,26)22-10-2-3-11-22)20(24)27-13-18(23)15-6-8-17(21)9-7-15/h4-9,12H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQSLXWOWQCMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate
Reactant of Route 2
Reactant of Route 2
[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate
Reactant of Route 3
Reactant of Route 3
[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate
Reactant of Route 4
Reactant of Route 4
[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate
Reactant of Route 5
[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate
Reactant of Route 6
Reactant of Route 6
[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.